molecular formula C10H16ClF3N2O B14894431 Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride

Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride

Cat. No.: B14894431
M. Wt: 272.69 g/mol
InChI Key: SMAGOEJBGDYECX-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features an azetidine ring and a piperidine ring, both of which are known for their significant biological activities. The trifluoromethyl group attached to the piperidine ring enhances the compound’s stability and lipophilicity, making it a valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying substituents on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like trifluoromethyl iodide and various halides are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include various substituted azetidine and piperidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes.

    Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Azetidine Derivatives: Compounds such as azetidin-3-ylidene acetates and azetidin-3-one derivatives.

    Piperidine Derivatives: Compounds like piperidin-4-yl methanol and piperidin-4-ylidene acetates.

Uniqueness

Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride is unique due to the presence of both azetidine and piperidine rings, along with the trifluoromethyl group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16ClF3N2O

Molecular Weight

272.69 g/mol

IUPAC Name

azetidin-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride

InChI

InChI=1S/C10H15F3N2O.ClH/c11-10(12,13)8-1-3-15(4-2-8)9(16)7-5-14-6-7;/h7-8,14H,1-6H2;1H

InChI Key

SMAGOEJBGDYECX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)C2CNC2.Cl

Origin of Product

United States

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